N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide
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Overview
Description
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with a phenylpiperazine moiety and a cinnamamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide, also known as (E)-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide, is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been designed and synthesized as an AChE inhibitor for the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, indicating that it is a selective AChE inhibitor .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cognition functions, which are often impaired in conditions like Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in the level of acetylcholine in the brain due to the inhibition of AChE . This can lead to improved cognitive function, making this compound potentially beneficial for the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . The compound has shown moderate inhibitory activities against AChE in vitro .
Cellular Effects
The compound’s interaction with AChE can influence various cellular processes. By inhibiting AChE, this compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with AChE, leading to enzyme inhibition . This interaction can lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Attachment of the cinnamamide group: The cinnamamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylpiperazine and cinnamamide groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a carboxamide group instead of a cinnamamide group.
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Contains a pyridine ring and a carboximidamide group.
Uniqueness
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)cinnamamide is unique due to its specific combination of a pyrimidine ring, phenylpiperazine moiety, and cinnamamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c29-23(12-11-19-7-3-1-4-8-19)26-21-17-22(25-18-24-21)28-15-13-27(14-16-28)20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,24,25,26,29)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPJTJNFOHWXAT-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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